![molecular formula C6H7ClN2O B15309634 O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-chloropyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-chloropyridine with hydroxylamine. One common method involves the use of hydroxylamine hydrochloride and a base such as sodium hydroxide to generate the free hydroxylamine, which then reacts with 3-chloropyridine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[(3-chloropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exerting its effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
- (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
O-[(3-chloropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
InChI Key |
UUFHHCHLBGALAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


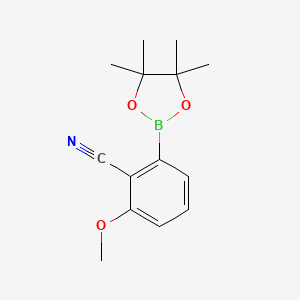
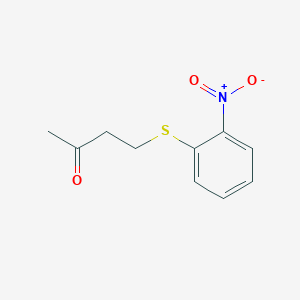
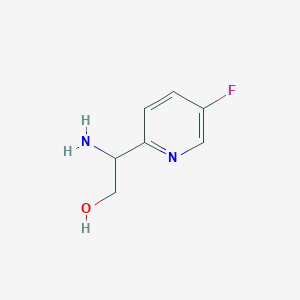

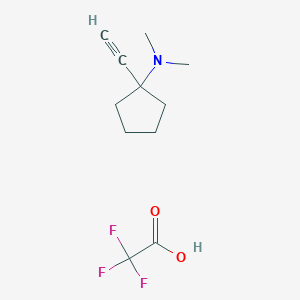

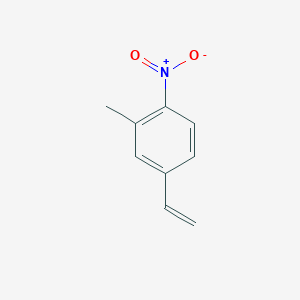
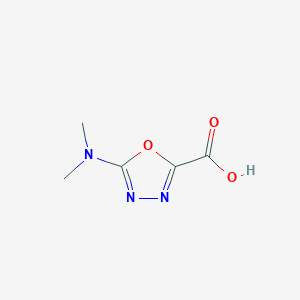
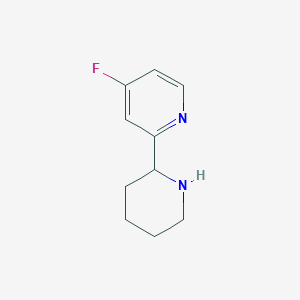
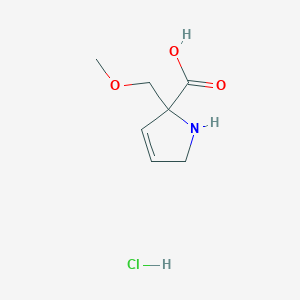
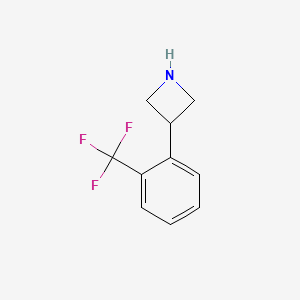
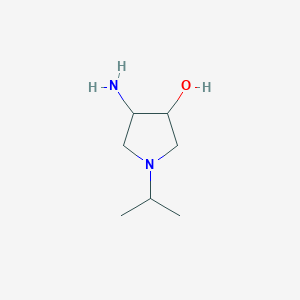
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
